Sikokianin A

Antifungal Agricultural fungicide discovery Biflavonoid SAR

Sikokianin A is a structurally authenticated C-3/C-3″-linked biflavanone with an asymmetric 4-OH/4-OCH₃ B-ring substitution pattern that is essential for its distinct bioactivity profile. Unlike generic biflavonoid sourcing, procurement of this specific compound guarantees the exact stereochemistry (2S,2′S,3S,3′S) and functional-group arrangement required for reproducible structure-activity relationship studies. Its documented in vitro efficacy against Pyricularia oryzae, HBsAg secretion in Hep G2.2.15 cells, and neuroprotection in OGD/R-exposed PC12 cells makes it a critical reference standard for targeted research programs.

Molecular Formula C31H24O10
Molecular Weight 556.5 g/mol
CAS No. 106293-99-6
Cat. No. B3079234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSikokianin A
CAS106293-99-6
Molecular FormulaC31H24O10
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
InChIInChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1
InChIKeyQOPUSVUZHPIYER-GERHYJQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sikokianin A (CAS 106293-99-6): Biflavonoid Procurement Guide for Antifungal and Neuroprotective Research


Sikokianin A (CAS 106293-99-6), also known as 4′-O-Demethylchamaejasmenin B, is a C-3/C-3″-linked biflavanone with the molecular formula C₃₁H₂₄O₁₀ and a molecular weight of 556.52 g/mol . It was first isolated from Wikstroemia sikokiana Franch. et Sav. (Thymelaeaceae) and structurally elucidated alongside sikokianin B in 1986 [1]. The compound has also been isolated from Stellera chamaejasme and Wikstroemia indica . Sikokianin A belongs to the atypical C-3/C-3″ biflavonoid series, which includes sikokianins A-D, characterized by a unique carbon-carbon linkage between the C-3 positions of two flavanone units [2].

Why Generic Biflavonoid Substitution Fails for Sikokianin A Procurement


Sikokianin A cannot be reliably substituted by other biflavonoids, including structurally related C-3/C-3″-linked compounds such as sikokianin B, sikokianin C, or chamaejasmenins, due to critical differences in substituent patterns and stereochemistry that directly dictate biological activity profiles. In antifungal assays against Pyricularia oryzae, the minimum inhibitory concentration (MIC) varies substantially among structurally similar biflavanones—chamaejasmenin A exhibits an MIC of 3.12 μg/mL, whereas chamaejasmenin D and isochamaejasmenin B each exhibit MICs of 6.25 μg/mL [1]. The presence or absence of specific functional groups (e.g., methoxy vs. hydroxy substituents on the B-ring phenyl groups) determines both potency and target selectivity, with sikokianin C distinguished as a selective cystathionine β-synthase (CBS) inhibitor exhibiting in vivo anticancer activity, a mechanism not shared by sikokianin A [2]. Generic procurement based solely on compound class therefore fails to guarantee the specific pharmacological profile required for reproducible experimental outcomes.

Sikokianin A (106293-99-6) Quantitative Differentiation Evidence for Scientific Procurement


Antifungal Activity Against Pyricularia oryzae: Sikokianin A vs. Chamaejasmenin A Comparative MIC Analysis

In a direct head-to-head study evaluating seven C-3/C-3″-biflavanones from Stellera chamaejasme, chamaejasmenin A (compound 3) exhibited the most potent antifungal activity against Pyricularia oryzae with an MIC of 3.12 μg/mL, whereas sikokianin A (compound 6) was included in the same assay panel but did not meet the potency threshold for MIC quantification [1]. The study reported that only compounds 1-3 (chamaejasmenin D, isochamaejasmenin B, and chamaejasmenin A) demonstrated potent antimitotic and antifungal activity with MIC values of 6.25, 6.25, and 3.12 μg/mL, respectively. Sikokianin A, although reported elsewhere as possessing antifungal activity against P. oryzae, was not among the three most potent compounds identified in this direct comparative analysis.

Antifungal Agricultural fungicide discovery Biflavonoid SAR

Neuroprotective Efficacy: Sikokianin A Attenuates OGD/R-Induced Oxidative Injury in PC12 Cells

Sikokianin A demonstrated quantifiable neuroprotective effects in PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) injury, a widely used in vitro model of cerebral ischemia. The compound improved poor cell viability and reduced intracellular lactate dehydrogenase (LDH) release induced by OGD/R [1]. Furthermore, sikokianin A attenuated elevated reactive oxygen species (ROS) and malondialdehyde (MDA) levels while restoring reduced superoxide dismutase (SOD) activity. The compound also reversed OGD/R-induced mitochondrial dysfunction, evidenced by restoration of decreased mitochondrial membrane potential, suppression of activated Caspase-3, up-regulation of down-regulated Bcl-2, and down-regulation of up-regulated Bax [1]. Mechanistically, sikokianin A activated Nrf2 and its downstream target HO-1, implicating the Nrf2/HO-1 signaling pathway in its protective effects.

Neuroprotection Ischemic stroke Oxidative stress Nrf2 activation

In Vitro Antiviral Activity: Sikokianin A Suppresses HBsAg Secretion in Hep G2.2.15 Cells

Sikokianin A was identified as one of three active compounds (alongside chamaechromone and quercetin) from a panel of 12 compounds isolated from Stellera chamaejasme that demonstrated in vitro antiviral activity against hepatitis B virus surface antigen (HBsAg) secretion [1]. The study evaluated the anti-HBV activity of compounds 1-12 by measuring inhibition of HBsAg and HBeAg secretion in Hep G2.2.15 cells. Sikokianin A, chamaechromone, and quercetin showed measurable inhibition of HBsAg secretion, while the newly isolated isosikokianin A (compound 1) and other tested compounds did not exhibit significant activity in this assay [1]. No direct head-to-head comparative IC₅₀ values between sikokianin A and positive controls or other active compounds were reported in the accessible literature.

Antiviral Hepatitis B virus HBsAg HBV

Structural Differentiation: Sikokianin A Distinct Substituent Pattern Within C-3/C-3″-Biflavonoid Series

Sikokianin A is structurally characterized as a C-3/C-3″-linked biflavanone with a specific asymmetric substitution pattern: one flavanone unit bears a 4-hydroxyphenyl B-ring while the other bears a 4-methoxyphenyl B-ring . The full systematic name is (2S,2′S,3S,3′S)-5,5′,7,7′-tetrahydroxy-2-(4-hydroxyphenyl)-2′-(4-methoxyphenyl)-2,2′,3,3′-tetrahydro-4H,4′H-3,3′-bichromene-4,4′-dione . This substituent pattern distinguishes it from sikokianin B, which exhibits different biological activity profiles. Within the sikokianin series, sikokianin C has been identified as a selective cystathionine β-synthase (CBS) inhibitor with in vivo anticancer properties, while sikokianin D has been isolated and structurally characterized but with limited bioactivity data [1]. The presence of the 4-methoxy group on one B-ring and the 4-hydroxy group on the other creates a defined hydrogen-bonding and electronic profile that influences target interactions distinct from fully symmetric analogs.

Natural product chemistry Biflavonoid Structure-activity relationship Chemotaxonomy

Sikokianin A (106293-99-6): Validated Research Application Scenarios Based on Quantitative Evidence


Agricultural Fungicide Discovery: Screening of Natural Biflavonoids Against Pyricularia oryzae

Sikokianin A is suitable for inclusion in antifungal screening panels targeting Pyricularia oryzae (rice blast fungus). However, based on direct comparative MIC data, chamaejasmenin A (MIC = 3.12 μg/mL) and compounds with MIC = 6.25 μg/mL demonstrate superior potency [1]. Researchers should select sikokianin A when the specific goal is to investigate structure-activity relationships within the C-3/C-3″-biflavonoid series, particularly the effect of asymmetric B-ring substitution (4-OH vs. 4-OCH₃) on antifungal efficacy. Procurement for primary antifungal screening should prioritize chamaejasmenin A if maximal potency is the sole selection criterion.

Cerebral Ischemia and Neuroprotection Research Using OGD/R Cellular Models

Sikokianin A is directly applicable for in vitro studies of ischemic cerebral stroke using PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R). The compound has demonstrated reproducible protective effects across multiple endpoints: improved cell viability, reduced LDH release, attenuated ROS and MDA accumulation, restored SOD activity, preserved mitochondrial membrane potential, and modulation of apoptosis markers (Caspase-3, Bcl-2, Bax) [1]. The documented activation of the Nrf2/HO-1 signaling pathway provides a defined mechanistic framework for further investigation [1]. This application scenario is supported by primary research data and does not rely on extrapolation from unrelated assay systems.

Anti-Hepatitis B Virus (HBV) Screening and Natural Product Antiviral Discovery

Sikokianin A has demonstrated in vitro antiviral activity against HBsAg secretion in Hep G2.2.15 cells [1]. It represents one of only three active compounds identified from a panel of 12 Stellera chamaejasme-derived natural products tested in this system [1]. Procurement is appropriate for follow-up studies investigating the mechanism of HBsAg suppression, dose-response characterization (IC₅₀ determination), and evaluation of synergistic effects with existing anti-HBV agents. Note that quantitative potency data (IC₅₀ values) are not available in the current literature, requiring de novo dose-response characterization as part of any research program.

Biflavonoid Structure-Activity Relationship (SAR) and Chemical Reference Standard Procurement

Sikokianin A serves as a defined chemical reference standard for analytical method development, natural product dereplication, and structure-activity relationship studies within the C-3/C-3″-biflavonoid series. Its unambiguous structural characterization—including four defined stereocenters (2S,2′S,3S,3′S), molecular formula C₃₁H₂₄O₁₀, exact mass 556.136963 Da, and asymmetric 4-OH/4-OCH₃ B-ring substitution [1]—enables its use as an authentic standard for HPLC-UV, LC-MS, and NMR-based identification of related compounds in plant extracts. The compound is isolated from multiple validated natural sources including Wikstroemia sikokiana, Stellera chamaejasme, and Wikstroemia indica [1] [2], providing supply chain flexibility for procurement.

Technical Documentation Hub

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